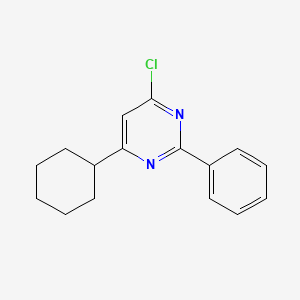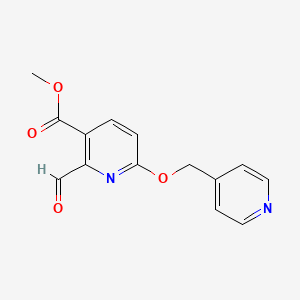
4-Chloro-6-cyclohexyl-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyclohexyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are well-known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of 4,6-dichloro-2-phenylpyrimidine with cyclohexylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidine derivatives with various functional groups.
- N-oxides and dihydropyrimidine derivatives depending on the reaction conditions.
科学的研究の応用
4-Chloro-6-cyclohexyl-2-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antifungal and herbicidal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new fungicides and herbicide safeners.
作用機序
The mechanism of action of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, similar pyrimidine derivatives have been shown to inhibit the cytochrome bc1 enzyme complex, thereby blocking electron transfer and hindering mitochondrial respiration in pathogenic fungi . This mechanism is crucial for its fungicidal activity.
類似化合物との比較
- 4-Chloro-6-phenoxy-2-phenylpyrimidine
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-ethyl-2-phenylpyrimidine
Comparison: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C16H17ClN2 |
|---|---|
分子量 |
272.77 g/mol |
IUPAC名 |
4-chloro-6-cyclohexyl-2-phenylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
InChIキー |
VXDDJMIGZDGCCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)
![4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11784948.png)



![3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B11784956.png)
![2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)
![2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene](/img/structure/B11784980.png)



